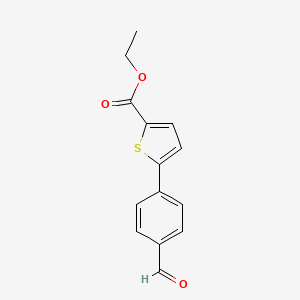

4-(4-溴苯甲酰)-3-异恶唑甲酸乙酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

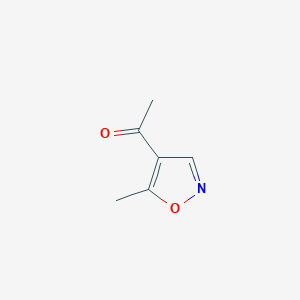

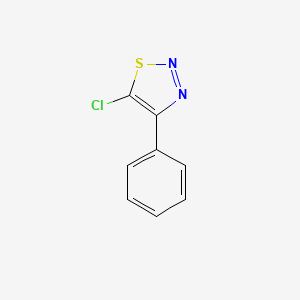

Ethyl 4-(4-bromobenzoyl)-3-isoxazolecarboxylate is a compound that falls within the class of isoxazole derivatives, which are known for their diverse applications in medicinal chemistry and as intermediates in organic synthesis. While the specific compound is not directly studied in the provided papers, insights can be drawn from closely related isoxazole derivatives that have been synthesized and characterized.

Synthesis Analysis

The synthesis of isoxazole derivatives often involves cyclization reactions, condensation, and functional group transformations. For example, ethyl 2-(4-methyl-(2-benzylidenehydrazinyl))thiazole-4-carboxylate was synthesized via the reaction of a carbothioamide with ethyl bromopyruvate . Similarly, ethyl 3-bromo-1-(3-chloro-2-pyridinyl)-4,5-dihydro-1H-pyrazole-5-carboxylate was synthesized through esterification and bromination steps . These methods suggest that the synthesis of ethyl 4-(4-bromobenzoyl)-3-isoxazolecarboxylate could also involve multi-step reactions including bromination and esterification.

Molecular Structure Analysis

The molecular structure of isoxazole derivatives is often confirmed using spectroscopic techniques such as FTIR, NMR, and mass spectrometry, as well as X-ray crystallography. For instance, the structure of ethyl 2-(1,3-benzoxazol-2-yl)-5-oxo-3-(4-toluidino)-2,5-dihydro-4-isoxazolecarboxylate was confirmed using these methods . Theoretical calculations using density functional theory (DFT) can also provide insights into the molecular geometry, as seen in the study of ethyl 2-(4-methyl-(2-benzylidenehydrazinyl))thiazole-4-carboxylate .

Chemical Reactions Analysis

Isoxazole derivatives can undergo various chemical reactions, including lithiation, which is a process where a hydrogen atom is replaced by a lithium atom. For example, lateral lithiation of ethyl 4-acetyl-5-methyl-3-isoxazolyl carboxylate was achieved using a directing group . The photolysis of ethyl 5-oxo-2-phenyl-2,5-dihydroisoxazole-4-carboxylate in different solvents led to the formation of carbenes and other photoproducts . These studies indicate that ethyl 4-(4-bromobenzoyl)-3-isoxazolecarboxylate could also participate in similar reactions, potentially leading to a variety of products.

Physical and Chemical Properties Analysis

The physical and chemical properties of isoxazole derivatives can be deduced from their molecular structure and the functional groups present. The presence of electronegative atoms and hydrogen bonding sites can influence the compound's solubility, boiling point, and melting point. The molecular electrostatic potential (MEP) map can reveal the distribution of electron density across the molecule, which is important for understanding its reactivity . The bromination of isoxazole derivatives can lead to the formation of precursors for further chemical transformations, as seen in the synthesis of 3-aryl-5-bromomethyl-isoxazole-4-carboxylate .

科学研究应用

合成和表征

4-(4-溴苯甲酰)-3-异恶唑甲酸乙酯用作各种合成过程中的中间体。例如,它被用于[1,2,3]三唑并[1,5-a]喹啉的合成中,突出了它在创建复杂化学结构中的作用。该合成涉及2-叠氮-5-溴苯甲酸甲酯与其他试剂的反应,然后氧化并用氢化钠处理,得到7-溴-4-(乙磺酰基)-5-羟基[1,2,3]三唑并[1,5-a]喹啉-3-甲酸乙酯(Pokhodylo & Obushak, 2019)。

光谱和 SC-XRD 表征

该化合物在光谱和单晶 X 射线衍射 (SC-XRD) 表征中也很重要。涉及4-(4-溴苯甲酰)-3-异恶唑甲酸乙酯衍生物的研究已使用1H NMR、13C NMR、FT-IR 和 UV-Vis 光谱等分析技术进行了表征。这些研究提供了对该化合物结构和性质的宝贵见解,有助于我们了解其在材料科学和制药等各个领域的潜在应用(Haroon 等人,2019)。

仿生合成

此外,4-(4-溴苯甲酰)-3-异恶唑甲酸乙酯已在与复杂分子的仿生合成相关的研究中被提及。例如,它参与了α-环吡唑酮酸的合成,展示了其在模拟天然生物合成途径中的多功能性和重要性(Moorthie 等人,2007)。

光解反应

在光解研究中,4-(4-溴苯甲酰)-3-异恶唑甲酸乙酯用于研究活性中间体(如卡宾)在光照下的行为。这些研究对于了解该化合物的耐光性和光化学性质至关重要,这可能对材料科学和光化学等领域产生影响(Ang 等人,1995)。

安全和危害

属性

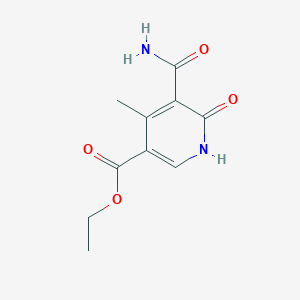

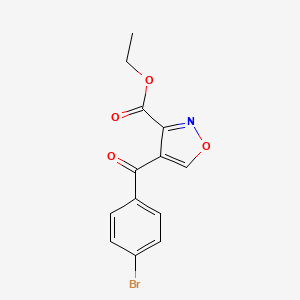

IUPAC Name |

ethyl 4-(4-bromobenzoyl)-1,2-oxazole-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10BrNO4/c1-2-18-13(17)11-10(7-19-15-11)12(16)8-3-5-9(14)6-4-8/h3-7H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQOIILPCBXYPIV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NOC=C1C(=O)C2=CC=C(C=C2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10BrNO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70377130 |

Source

|

| Record name | Ethyl 4-(4-bromobenzoyl)-1,2-oxazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70377130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-(4-bromobenzoyl)-3-isoxazolecarboxylate | |

CAS RN |

338408-83-6 |

Source

|

| Record name | Ethyl 4-(4-bromobenzoyl)-1,2-oxazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70377130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[1,2,4]Triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B1303138.png)